Octadec-13-ene-9,11-diynoic acid
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Overview
Description
Octadec-13-ene-9,11-diynoic acid: is a unique fatty acid characterized by its conjugated ene-diynoic structure. This compound is notable for its presence in certain plant species and its potential bioactivity, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of octadec-13-ene-9,11-diynoic acid typically involves the alkylation of terminal acetylenic acids or alcohols, followed by hydrolysis or oxidation . One method includes the use of cuprous chloride solution and ethyl 6-heptynoate, followed by crystallization from light petroleum .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: : Octadec-13-ene-9,11-diynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The compound can participate in substitution reactions, particularly at the triple bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: : Octadec-13-ene-9,11-diynoic acid is studied for its unique structural properties and reactivity, making it a valuable compound in synthetic organic chemistry .
Biology and Medicine: : The compound has shown potential antifungal and antimicrobial activities, making it a candidate for developing natural fungicides and antimicrobial agents .
Industry: : In the industrial sector, this compound is explored for its use in producing specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism by which octadec-13-ene-9,11-diynoic acid exerts its effects involves its interaction with cellular membranes and enzymes. The conjugated ene-diynoic structure allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can inhibit specific enzymes involved in microbial growth, contributing to its antifungal and antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Octadeca-9,11,13-triynoic acid: Another polyacetylenic acid with similar antifungal properties.
Trans-11-octadecenoic acid: Known for its structural similarity but lacks the diynoic functionality.
Trans-10-heptadecen-8-ynoic acid: A structural analogue with a different chain length and position of triple bonds.
Uniqueness: : Octadec-13-ene-9,11-diynoic acid is unique due to its specific conjugated ene-diynoic structure, which imparts distinct chemical reactivity and biological activity compared to other fatty acids .
Properties
CAS No. |
13089-73-1 |
---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
octadec-13-en-9,11-diynoic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,11-17H2,1H3,(H,19,20) |
InChI Key |
ACHMRCSARDWYGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC#CC#CCCCCCCCC(=O)O |
Origin of Product |
United States |
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